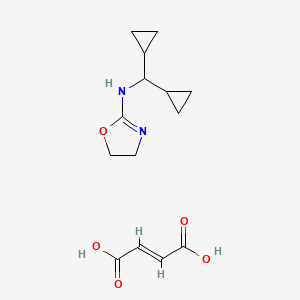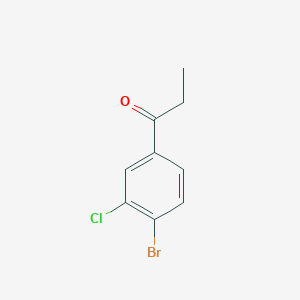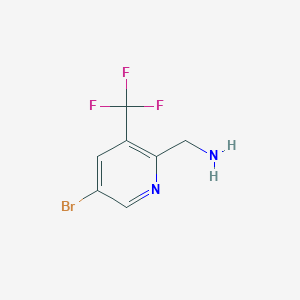
(2S,4S)-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,4S)-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a pyrrolidinium ring with carboxy and hydroxy functional groups. The stereochemistry of the compound, denoted by the (2S,4S) configuration, plays a crucial role in its chemical behavior and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4S)-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. One common method involves the use of (2S,4S)-1-(tert-butyloxycarbonyl)-4-(tert-butyldimethylsilyloxy)-2-methylpyrrolidine-2-carboxylic acid as an intermediate . The reaction conditions often include the use of organic solvents such as dichloromethane and methanol, along with catalysts like potassium carbonate under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as preparative-scale chromatography and crystallization-based methods are employed to achieve enantioselective separation and purification .
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the hydroxy group to a carbonyl group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carboxy group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the carboxy or hydroxy groups using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carboxy group can produce an alcohol.
Scientific Research Applications
(2S,4S)-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2S,4S)-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its binding affinity and the nature of the target. The stereochemistry of the compound plays a crucial role in its binding interactions and overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- (2S,4R)-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium
- (2R,4S)-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium
- (2R,4R)-2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium
Uniqueness
The (2S,4S) configuration of 2-carboxy-4-hydroxy-1,1-dimethylpyrrolidinium is unique due to its specific stereochemistry, which influences its chemical reactivity and biological activity. This configuration allows for selective interactions with chiral receptors and enzymes, making it a valuable compound in asymmetric synthesis and drug development .
Properties
Molecular Formula |
C7H14NO3+ |
|---|---|
Molecular Weight |
160.19 g/mol |
IUPAC Name |
(2R,4R)-4-hydroxy-1,1-dimethylpyrrolidin-1-ium-2-carboxylic acid |
InChI |
InChI=1S/C7H13NO3/c1-8(2)4-5(9)3-6(8)7(10)11/h5-6,9H,3-4H2,1-2H3/p+1/t5-,6-/m1/s1 |
InChI Key |
MUNWAHDYFVYIKH-PHDIDXHHSA-O |
Isomeric SMILES |
C[N+]1(C[C@@H](C[C@@H]1C(=O)O)O)C |
Canonical SMILES |
C[N+]1(CC(CC1C(=O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1',2'-Dihydrospiro[piperidine-3,3'-pyrrolo[3,2-b]pyridin]-2'-one hydrochloride](/img/structure/B11747847.png)


![N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11747875.png)


![3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxylic acid](/img/structure/B11747889.png)
![1-(difluoromethyl)-N-[(3,5-difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B11747900.png)
![1-methyl-3-({[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazole-5-carboxamide](/img/structure/B11747906.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11747921.png)
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11747926.png)
![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(oxolan-2-yl)methyl]amine](/img/structure/B11747942.png)
